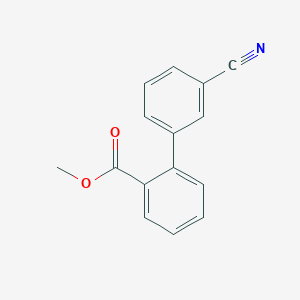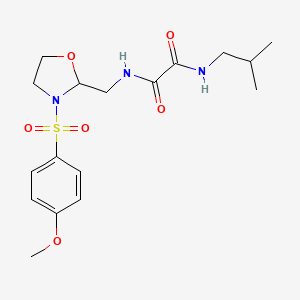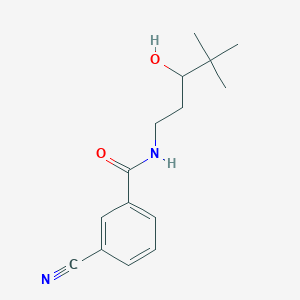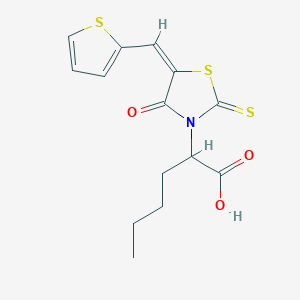![molecular formula C22H22N4O2 B2899877 N-([2,3'-bipyridin]-3-ylmethyl)-6-(cyclopentyloxy)nicotinamide CAS No. 1903127-30-9](/img/structure/B2899877.png)
N-([2,3'-bipyridin]-3-ylmethyl)-6-(cyclopentyloxy)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-([2,3’-bipyridin]-3-ylmethyl)-6-(cyclopentyloxy)nicotinamide is a derivative of nicotinamide, which is a form of vitamin B3 . Nicotinamide plays a crucial role in various biological processes by regulating methylation potential and the degradation of nicotinamide . The aberrant expression of nicotinamide N-methyltransferase (NNMT), an enzyme that methylates nicotinamide, has been implicated in multiple diseases, including cancers, metabolic and liver diseases .
Synthesis Analysis
The synthesis of nicotinamide derivatives involves complex chemical reactions. While specific synthesis methods for N-([2,3’-bipyridin]-3-ylmethyl)-6-(cyclopentyloxy)nicotinamide are not available in the search results, general methods for the synthesis of nicotinamide derivatives have been reported . These methods often involve the use of reducing agents and various catalysts.Chemical Reactions Analysis
The chemical reactions involving nicotinamide derivatives are complex and can involve various enzymes. For example, nicotinamide N-methyltransferase (NNMT) plays a role in the methylation of nicotinamide to form 1-methylnicotinamide (MNA) using S-adenosyl-l-methionine (SAM) as the methyl donor . Other reactions involving nicotinamide derivatives have also been reported .Mécanisme D'action
Target of Action
Compounds with similar structures, such as pyridine-3-carboxamide derivatives, have been reported to inhibit dna gyrase and dna topoisomerase iv . These enzymes are essential for DNA replication, making them potential targets for antibacterial agents .
Mode of Action
It’s worth noting that similar compounds have been found to interact with their targets through atp-competitive inhibition . This means they bind to the ATP-binding site of their target enzymes, preventing ATP from binding and thus inhibiting the enzyme’s activity .
Biochemical Pathways
By inhibiting DNA gyrase and DNA topoisomerase IV, the compound could prevent the unwinding and separation of DNA strands, thereby halting DNA replication .
Result of Action
If the compound does indeed inhibit dna gyrase and dna topoisomerase iv, it could potentially halt bacterial growth by preventing dna replication .
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-([2,3'-bipyridin]-3-ylmethyl)-6-(cyclopentyloxy)nicotinamide in lab experiments is its specificity for NADPH oxidase. This compound has been shown to have little to no effect on other enzymes or receptors, which makes it a valuable tool for studying the role of NADPH oxidase in various biological processes. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on N-([2,3'-bipyridin]-3-ylmethyl)-6-(cyclopentyloxy)nicotinamide. One area of interest is its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. This compound has been shown to have neuroprotective effects in animal studies, and further research is needed to determine its potential as a therapeutic agent for these diseases. Another area of interest is its potential applications in cancer therapy. This compound has been shown to inhibit the growth of cancer cells in vitro, and further research is needed to determine its potential as a cancer treatment. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of this compound, including its metabolism, distribution, and elimination from the body.
Méthodes De Synthèse
N-([2,3'-bipyridin]-3-ylmethyl)-6-(cyclopentyloxy)nicotinamide can be synthesized through a multi-step process that involves the use of various reagents and solvents. The initial step involves the synthesis of 6-bromonicotinic acid, which is then reacted with 2,3'-bipyridine to form the intermediate product. This intermediate product is then reacted with cyclopentanol and trifluoroacetic acid to form the final product, this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
N-([2,3'-bipyridin]-3-ylmethyl)-6-(cyclopentyloxy)nicotinamide has been extensively studied for its potential applications in the field of medicine. One of the main areas of research is its role in the treatment of cardiovascular diseases, such as hypertension and atherosclerosis. This compound has been shown to inhibit NADPH oxidase, which is an enzyme that plays a key role in the production of reactive oxygen species (ROS) in the cardiovascular system. By inhibiting NADPH oxidase, this compound can reduce oxidative stress and inflammation, which are key factors in the development of cardiovascular diseases.
Propriétés
IUPAC Name |
6-cyclopentyloxy-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c27-22(18-9-10-20(25-15-18)28-19-7-1-2-8-19)26-14-17-6-4-12-24-21(17)16-5-3-11-23-13-16/h3-6,9-13,15,19H,1-2,7-8,14H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHOGMAZUQIDMOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=C(C=C2)C(=O)NCC3=C(N=CC=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Ethyl 2-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B2899804.png)

![3-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2899806.png)
![Methyl 1-({[(ethoxycarbonyl)amino]methanethioyl}amino)cyclopentane-1-carboxylate](/img/structure/B2899810.png)
![N-(3-acetylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2899812.png)


